molecular formula C14H12N2O2S B2357010 (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate CAS No. 488743-76-6

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate

Cat. No.: B2357010
CAS No.: 488743-76-6
M. Wt: 272.32
InChI Key: WQXDBLHDFLNWFB-SEYXRHQNSA-N
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Description

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a thiazole ring, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction proceeds under mild conditions and often involves a one-pot synthesis approach, which is advantageous for its simplicity and efficiency . The reaction conditions usually include the use of a suitable solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the one-pot synthesis method makes it a viable option for industrial production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products Formed

The major products formed from these reactions include:

    Sulfoxides and sulfones: From oxidation reactions.

    Amines and dihydrothiazoles: From reduction reactions.

    Substituted thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl (2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-9-19-13(12(8-15)14(17)18-2)16(10)11-6-4-3-5-7-11/h3-7,9H,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXDBLHDFLNWFB-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)OC)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)OC)/N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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